molecular formula C10H16ClNO2 B13945003 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

Cat. No.: B13945003
M. Wt: 217.69 g/mol
InChI Key: SJDBTGMXATXBPE-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)acetic acid is a synthetic organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the chloromethyl and acetic acid groups. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid stands out due to its specific functional groups, which provide unique reactivity and potential for diverse applications. Its chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid

InChI

InChI=1S/C10H16ClNO2/c11-5-8-3-10(4-8)1-2-12(7-10)6-9(13)14/h8H,1-7H2,(H,13,14)

InChI Key

SJDBTGMXATXBPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CCl)CC(=O)O

Origin of Product

United States

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